molecular formula C19H27N5O5 B1336830 (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B1336830
M. Wt: 405.4 g/mol
InChI Key: YJPZFGLGAPCFLA-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of proline, followed by the sequential addition of leucine and glycine residues. The final step involves the coupling of the peptide with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide primarily undergoes hydrolysis when acted upon by specific enzymes such as DPP IV. This reaction results in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantified spectrophotometrically .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with a pH range of 7.4 to 8.0 and a temperature of 37°C. Enzymes such as DPP IV are commonly used to catalyze this reaction .

Major Products: The major product of the hydrolysis of this compound is p-nitroaniline, which absorbs light at 405 nm, making it easy to detect and quantify .

Scientific Research Applications

(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its primary application is as a chromogenic substrate for the detection and quantification of enzyme activity. It is extensively used in the screening of DPP IV inhibitors, which are potential therapeutic agents for the treatment of type II diabetes . Additionally, it is used in the study of enzyme kinetics and the characterization of proteolytic enzymes .

Mechanism of Action

The mechanism of action of (2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide involves its cleavage by specific enzymes such as DPP IV. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .

Comparison with Similar Compounds

(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is similar to other chromogenic substrates such as Gly-Pro-pNA and Ala-Ala-Pro-Leu-pNA. its unique peptide sequence makes it particularly suitable for the study of DPP IV activity. Other similar compounds include substrates for different proteolytic enzymes, such as Phe-pNA for chymotrypsin and Arg-pNA for trypsin. The specificity of this compound for DPP IV makes it a valuable tool in the study of this enzyme and its inhibitors .

Properties

Molecular Formula

C19H27N5O5

Molecular Weight

405.4 g/mol

IUPAC Name

(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H27N5O5/c1-12(2)10-16(23-19(27)15-4-3-9-20-15)18(26)21-11-17(25)22-13-5-7-14(8-6-13)24(28)29/h5-8,12,15-16,20H,3-4,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)/t15-,16-/m0/s1

InChI Key

YJPZFGLGAPCFLA-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2

sequence

PLG

Origin of Product

United States

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